1-(1-Azidoethyl)-3-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Azidoethyl)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of an azido group attached to an ethyl chain, which is further connected to a benzene ring substituted with a trifluoromethyl group
Vorbereitungsmethoden
The synthesis of 1-(1-Azidoethyl)-3-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-bromo-3-(trifluoromethyl)benzene and sodium azide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.
Analyse Chemischer Reaktionen
1-(1-Azidoethyl)-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds under specific conditions.
Reduction: Reduction of the azido group can yield amines, which can further react to form various derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). The reactions are often carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products: The major products formed from these reactions include amines, nitro compounds, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1-Azidoethyl)-3-(trifluoromethyl)benzene has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in click chemistry.
Biology: The compound is employed in bioconjugation techniques to label biomolecules for imaging and diagnostic purposes.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds with therapeutic properties.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(1-Azidoethyl)-3-(trifluoromethyl)benzene involves its interaction with molecular targets through the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are key intermediates in various biochemical pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
1-(1-Azidoethyl)-3-(trifluoromethyl)benzene can be compared with similar compounds such as:
1-Azidoethylbenzene: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
1-Azido-4-(trifluoromethyl)benzene:
1-Azidoethyl-5H-tetrazole: Contains a tetrazole ring, offering different properties and applications in energetic materials.
Eigenschaften
CAS-Nummer |
823189-14-6 |
---|---|
Molekularformel |
C9H8F3N3 |
Molekulargewicht |
215.17 g/mol |
IUPAC-Name |
1-(1-azidoethyl)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8F3N3/c1-6(14-15-13)7-3-2-4-8(5-7)9(10,11)12/h2-6H,1H3 |
InChI-Schlüssel |
JHDGMKSGIXTNEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=CC=C1)C(F)(F)F)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.